5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a hydrosulfide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.
Formation of the Hydrosulfide Moiety: The hydrosulfide group can be introduced through nucleophilic substitution reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl groups, resulting in the formation of reduced triazole derivatives or demethylated phenols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives and demethylated phenols.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- **5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- **5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-CHLOROPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-5-4-6-13(14)11-19-22-17(20-21-18(22)26)12-8-9-15(24-2)16(10-12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
UXFCGFSKGMRBFJ-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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